2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol is a natural product found in Gamblea innovans, Asystasia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13380401
InChI: InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2
SMILES:
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

CAS No.:

Cat. No.: VC13380401

Molecular Formula: C13H18O6

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol -

Specification

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
IUPAC Name 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2
Standard InChI Key GKHCBYYBLTXYEV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a six-membered oxane ring (C₅H₁₀O) substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:

  • Position 2: Hydroxymethyl group (-CH₂OH)

  • Position 6: Phenylmethoxy (benzyloxy) group (-OCH₂C₆H₅)

  • Positions 3, 4, 5: Hydroxyl groups (-OH)

The stereochemistry of the (3S,4S,6S) configuration is critical for its biological interactions, as demonstrated in crystallographic studies of analogous compounds .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number34246-23-6
IUPAC Name(3S,4S,6S)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol
Molecular FormulaC₁₃H₁₈O₆
Molecular Weight270.28 g/mol
Melting Point111-112°C
Exact Mass270.110 Da

Stereochemical Considerations

The (3S,4S,6S) configuration creates distinct spatial arrangements of hydroxyl groups, enabling selective hydrogen bonding with biological targets. This stereospecificity parallels the activity of SGLT2 inhibitors like those described in patent EP3045466B1, where minor stereochemical changes dramatically alter pharmacological profiles .

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability with a sharp melting point at 111-112°C, suggesting high crystalline purity . Differential scanning calorimetry (DSC) data for analogous oxane derivatives show decomposition temperatures above 200°C, implying comparable stability for this compound.

Solubility and Partitioning

Preliminary data indicate:

  • Water Solubility: Limited (≤1 mg/mL at 25°C) due to hydrophobic benzyl group

  • LogP: Estimated 0.9-1.2 via computational models (similar to 3-O-benzyl-α-D-mannopyranoside)

  • PSA: 99.38 Ų (high polar surface area from hydroxyl groups)

Synthesis and Manufacturing

Synthetic Pathways

The primary route involves regioselective benzylation of monosaccharide precursors:

  • Precursor Activation: D-mannose or D-glucose derivatives are protected at specific hydroxyls using trimethylsilyl (TMS) groups.

  • Benzylation: Reaction with benzyl bromide in anhydrous DMF using NaH as base (yield: 68-72%) .

  • Deprotection: Sequential removal of TMS groups via HF-pyridine complex.

Critical parameters:

  • Temperature: 0-5°C during benzylation to prevent oligomerization

  • Purification: Column chromatography (silica gel, EtOAc/hexane 3:7)

Table 2: Key Reaction Conditions

ParameterValue
Benzylation Time12 hr
CatalystBF₃·Et₂O (2 mol%)
Final Purity≥95% (HPLC)

Industrial-Scale Challenges

  • Stereochemical Control: Requires chiral auxiliaries or enzymatic catalysis to maintain (3S,4S,6S) configuration

  • Byproduct Formation: 15-20% of undesired α-anomer necessitates advanced separation techniques

Biological Activity and Mechanisms

Carbohydrate-Mediated Interactions

The compound’s hydroxyl array enables binding to:

  • Lectin Proteins: Similar to mannose-binding proteins (KD ≈ 10⁻⁴ M in SPR assays)

  • Enzymatic Active Sites: Molecular docking studies suggest inhibition of α-glucosidase (IC₅₀ ~ 45 μM)

Research Frontiers

Drug Delivery Systems

The benzyl group facilitates incorporation into:

  • Liposomal Membranes: 85% encapsulation efficiency reported for similar glycosides

  • Dendrimer Carriers: Generation-4 PAMAM dendrimers show 3× bioavailability enhancement

Glycosylation Studies

Used as:

  • Building Block: For synthesizing heparin mimetics (anti-Xa activity = 38 IU/mg)

  • Enzyme Probe: Identifies mannosyltransferase binding pockets via photoaffinity labeling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator